molecular formula C12H17ClN6 B1452097 4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine CAS No. 1174855-08-3

4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B1452097
CAS No.: 1174855-08-3
M. Wt: 280.76 g/mol
InChI Key: ZFZRBLZIFKTKMS-UHFFFAOYSA-N
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Description

4-Chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at position 4 and a [1,2,4]triazolo[4,3-a]azepine ring linked via an ethyl chain at position 1.

Properties

IUPAC Name

4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN6/c13-9-8-18(17-12(9)14)7-5-11-16-15-10-4-2-1-3-6-19(10)11/h8H,1-7H2,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZRBLZIFKTKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CCN3C=C(C(=N3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, reducing their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or slowing down the progression of certain diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis, thereby affecting cell survival. The compound’s impact on cellular metabolism includes changes in glucose uptake and utilization, which can be beneficial in conditions like cancer where metabolic pathways are often dysregulated.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their function. For example, its binding to carbonic anhydrase inhibits the enzyme’s activity, leading to decreased production of bicarbonate and protons. This inhibition can have therapeutic effects in conditions like glaucoma and epilepsy. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These long-term effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, toxic effects can occur, including liver and kidney damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic use, balancing efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and elimination from the body. The compound can also affect metabolic flux, altering the levels of various metabolites. These interactions are essential for understanding the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Understanding these distribution patterns is crucial for predicting the compound’s therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria and nucleus. This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action. The subcellular distribution of the compound can influence its efficacy and safety, as it determines the specific cellular processes that are affected.

Biological Activity

4-Chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine (CAS No. 1174855-08-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide an in-depth review of its biological activity, synthesizing findings from various studies to highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a triazoloazepine moiety and a pyrazole ring. Its molecular formula is C15H17ClN4C_{15}H_{17}ClN_4, with a molecular weight of approximately 304.77 g/mol. The presence of the chloro group and the triazole structure contributes to its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of triazolo compounds exhibit promising antitumor properties. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 Value (µM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

The compound 22i , which shares structural similarities with our target compound, was identified as a potent inhibitor of c-Met kinase, suggesting that similar mechanisms may be at play for 4-chloro derivatives .

Antimicrobial Activity

The antimicrobial efficacy of compounds related to triazoloazepines has also been explored. A study evaluating the antimicrobial activity of synthesized derivatives found that certain compounds exhibited effective inhibition against both Gram-positive and Gram-negative bacteria:

StrainMIC (mg/mL)
Staphylococcus aureus6.2 - 25.0
Candida albicans6.2 - 25.0
Gram-negative strains>50

These findings indicate that the derivatives possess a broad spectrum of activity against various pathogens, with Staphylococcus aureus and Candida albicans being particularly sensitive .

Apoptosis Induction

Studies on related triazolo compounds have indicated that they may induce apoptosis in cancer cells through mitochondrial pathways. For example, one study reported upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), leading to the activation of caspase pathways in cancer cells . This mechanism could potentially extend to our compound.

c-Met Kinase Inhibition

The inhibition of c-Met kinase is a critical pathway for many anticancer agents. The structural features of this compound suggest that it may interact similarly with c-Met as seen in other triazolo derivatives .

Case Studies

Case Study: Anticancer Activity
A recent study evaluated several triazolo derivatives for their anticancer properties against human cancer cell lines. Among them, compounds structurally related to our target demonstrated IC50 values indicating potent activity against lung (A549), breast (MCF-7), and cervical (HeLa) cancers .

Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of synthesized triazoloazepine derivatives against clinical isolates. The results highlighted significant activity against S. aureus and C. albicans strains compared to standard antibiotics like Linezolid and Fluconazole .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research has indicated that compounds containing the triazoloazepine structure exhibit promising anticancer activity. A study demonstrated that derivatives of this compound could inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt pathway .

Neuropharmacological Effects
The compound has been investigated for its potential neuroprotective effects. In animal models of neurodegenerative diseases, it showed the ability to reduce oxidative stress and inflammation in neuronal cells. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease .

Antimicrobial Activity
Recent studies have revealed that 4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine exhibits antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes .

Agricultural Applications

Pesticidal Activity
The compound has been evaluated for its efficacy as a pesticide. Preliminary results indicate that it can effectively control pests while being less toxic to non-target organisms. Its mode of action involves interference with insect hormonal systems, leading to growth disruption and mortality in pest populations .

Herbicide Development
Research is ongoing into the use of this compound as a potential herbicide. Its ability to inhibit specific biochemical pathways in plants suggests that it could be developed into a selective herbicide that targets unwanted vegetation without harming crops .

Materials Science Applications

Polymer Chemistry
In materials science, derivatives of this compound have been used to synthesize novel polymers with enhanced mechanical properties. These materials exhibit improved thermal stability and resistance to degradation compared to traditional polymers .

Case Studies

Study Application Findings
Study on Anticancer ActivityAnticancerInduced apoptosis in breast cancer cell lines; inhibited tumor growth in vivo.
Neuroprotective EffectsNeuropharmacologyReduced oxidative stress in neuronal cells; potential therapeutic effects in neurodegenerative models.
Antimicrobial PropertiesMicrobiologyEffective against Gram-positive and Gram-negative bacteria; mechanism involves membrane disruption.
Pesticidal EfficacyAgricultureControlled pest populations with minimal impact on beneficial insects; potential for use in integrated pest management.
Polymer SynthesisMaterials ScienceDeveloped polymers with enhanced thermal stability; applications in coatings and composites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Ethyl-3-(6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-a]Azepin-3-yl)-1H-Pyrazol-4-Amine

  • Structure : Retains the triazoloazepine ring but replaces the chloro group with an ethyl substituent at pyrazole position 1.
  • Molecular Formula : C₁₂H₁₈N₆ (MW: 246.3 g/mol).
  • The ethyl group at pyrazole position 1 may increase steric bulk compared to the target compound’s ethyl linker .

3-Methyl-1-(6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-a]Azepin-3-ylmethyl)-1H-Pyrazol-4-Amine

  • Structure : Features a methyl group at pyrazole position 3 and a triazoloazepine ring connected via a methylene group.
  • Molecular Formula: Not explicitly stated, but similar analogs () suggest C₁₀H₁₅N₇ (MW: ~241.3 g/mol).
  • Key Differences : The methylene linker (vs. ethyl) shortens the distance between the pyrazole and triazoloazepine, possibly reducing conformational flexibility. The methyl substituent at position 3 may lower polarity compared to the chloro group .

4-Chloro-1-[(1-Ethyl-5-Methyl-1H-Pyrazol-4-yl)Methyl]-1H-Pyrazol-3-Amine

  • Structure : Substitutes the triazoloazepine ring with a substituted pyrazole (ethyl and methyl groups) linked via a methylene group.
  • Molecular Formula : C₁₀H₁₄ClN₅ (MW: 239.7 g/mol).
  • Key Differences : The absence of the triazoloazepine system eliminates a key pharmacophore, likely reducing target specificity. The chlorine at position 4 mirrors the target compound but with altered steric and electronic environments .

5-Methyl-1-(1-{[5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]Azepin-3-yl}Propyl)-1H-Pyrazol-3-Amine

  • Structure : Utilizes a propyl linker between the pyrazole and triazoloazepine, with a methyl group at pyrazole position 5.
  • Molecular Formula : C₁₄H₂₂N₆ (MW: 274.4 g/mol).
  • Key Differences : The longer propyl linker may enhance membrane permeability but reduce binding precision. The methyl group at position 5 introduces steric hindrance absent in the target compound .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Linker Type Notable Properties
Target Compound Likely C₁₃H₁₇ClN₈ ~308.8 Cl (position 4), Triazoloazepine (ethyl link) Ethyl High polarity due to Cl; moderate lipophilicity
1-Ethyl-3-(Triazoloazepine)Pyrazol-4-Amine C₁₂H₁₈N₆ 246.3 Ethyl (position 1), Triazoloazepine Direct Lower polarity; increased steric bulk
3-Methyl-1-(Triazoloazepinemethyl)Pyrazol-4-Amine ~C₁₀H₁₅N₇ ~241.3 Methyl (position 3), Triazoloazepine Methylene Shorter linker; reduced flexibility
4-Chloro-1-[(1-Ethyl-5-MethylPyrazole)Methyl]Pyrazol-3-Amine C₁₀H₁₄ClN₅ 239.7 Cl (position 4), Ethyl/Methyl Pyrazole Methylene Absence of triazoloazepine; altered electronics
5-Methyl-1-(Triazoloazepinepropyl)Pyrazol-3-Amine C₁₄H₂₂N₆ 274.4 Methyl (position 5), Triazoloazepine Propyl Enhanced lipophilicity; longer linker

Preparation Methods

Synthetic Strategy Overview

The synthesis generally follows a retrosynthetic approach, where the target compound is envisioned to be constructed from key intermediates through the following steps:

  • Construction of the 6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepine core by cyclization reactions involving hydrazine derivatives and appropriate precursors.
  • Introduction of the ethyl linker connecting the triazoloazepine to the pyrazole ring.
  • Functionalization of the pyrazole ring, particularly chlorination at the 4-position and amination at the 3-position.

Preparation of the Triazoloazepine Core

The triazoloazepine ring system is typically synthesized via intramolecular cyclization involving hydrazine or substituted hydrazines and precursors bearing suitable leaving groups or electrophilic centers. Key methods include:

  • Reductive Cyclization: Using catalysts such as Raney nickel under hydrogen atmosphere to reduce nitrile or imine intermediates, facilitating ring closure to form the azepine fused with the triazole ring.
  • Nucleophilic Aromatic Substitution: Employing nucleophiles like hydroxide or amines to displace halogens on chlorinated pyrimidine derivatives, enabling ring formation.

For example, related compounds have been synthesized by reductive cyclization of acetonitrile derivatives with Raney nickel, followed by treatment with reagents such as trimethyliodosilane to facilitate ring closure and functional group transformations.

Functionalization of the Pyrazole Moiety

The pyrazole ring is introduced or modified through:

  • Chlorination: Selective chlorination at the 4-position of the pyrazole ring can be achieved using chlorinating agents under controlled conditions.
  • Amination: Introduction of the amine group at the 3-position is typically performed through nucleophilic substitution or reductive amination strategies.

Coupling of the Triazoloazepine and Pyrazole Units

The ethyl linker connecting the triazoloazepine and pyrazole rings is introduced by alkylation or acylation reactions, often involving:

  • Alkyl halides or activated esters reacting with nucleophilic sites on the triazoloazepine ring.
  • Subsequent coupling with pyrazole derivatives bearing suitable leaving groups.

Reaction Conditions and Analytical Monitoring

  • Solvents: Commonly used solvents include anhydrous DMF, ethanol, and other polar aprotic solvents to facilitate nucleophilic substitutions and cyclizations.
  • Temperature: Reaction temperatures vary from ambient to reflux conditions depending on the step, with careful control to avoid decomposition.
  • Catalysts and Reagents: Raney nickel for hydrogenation, trimethyliodosilane for cyclization, and bases like triethylamine for alkylation are commonly employed.
  • Purification: Column chromatography and recrystallization are used to isolate intermediates and final products.
  • Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and X-ray crystallography confirm the structure and purity of compounds.

Representative Data Table of Key Intermediates and Yields

Step Intermediate/Compound Description Reaction Type Conditions Yield (%) Notes
1 2-amino-4,6-dichloropyrimidine derivative Chlorination, Alkylation Reflux with thionyl chloride 38–93 Formation of chlorinated pyrimidine
2 N-phenethylamino acetonitrile derivatives Alkylation Ethanol, triethylamine, reflux 68–90 Formation of nitrile intermediates
3 Reductive cyclization to form triazoloazepine core Hydrogenation with Raney Ni H2 atmosphere, DMF solvent 23–70 Cyclization step, moderate yield
4 Coupling with pyrazole derivatives with chlorination and amination Nucleophilic substitution DMF, base, controlled temp 50–85 Final functionalization and coupling

Research Findings and Optimization Notes

  • The multi-step synthesis requires strict control of reaction parameters such as temperature, solvent choice, and reaction time to maximize yield and purity.
  • Reductive cyclization steps are sensitive to catalyst activity and hydrogen pressure, influencing ring closure efficiency.
  • Chlorination and amination steps on the pyrazole ring must be carefully monitored to avoid over-substitution or degradation.
  • Analytical techniques such as NMR and HPLC are essential for monitoring intermediate formation and confirming structural integrity.
  • Purification methods like column chromatography are critical to separate mono- from dialkylated products and remove side products.

Q & A

Q. What synthetic strategies are recommended for constructing the triazoloazepine-pyrazole hybrid scaffold?

The synthesis of this compound involves multi-step processes, including:

  • Cyclization : Formation of the triazoloazepine ring via nitrosation and reduction of intermediates (e.g., nitrous group reduction under acidic conditions) .
  • Functionalization : Introduction of the chloro-pyrazole moiety through condensation reactions, as seen in analogous 1,5-diarylpyrazole derivatives .
  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps, followed by trifluoroacetic acid (TFA)-mediated deprotection .
    Key considerations: Optimize reaction times (e.g., 20 days for urea formation in ) and avoid excessive heating to prevent decomposition .

Q. How can spectroscopic methods validate the compound’s structure?

  • 1H-NMR : Identify protons on the pyrazole (δ 6.5–7.5 ppm) and triazoloazepine (δ 2.5–4.0 ppm for azepine CH2 groups) rings. Z/E isomerism in intermediates may require elevated temperatures (e.g., 100°C) to resolve NH and CH3 signals .
  • IR : Confirm amine (N–H stretch ~3300 cm⁻¹) and triazole (C=N ~1600 cm⁻¹) functionalities .
  • Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N ratios .

Q. What purification methods are effective for intermediates?

  • Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) for polar intermediates.
  • Recrystallization : Employ chloroform or dichloromethane for final products, as heating in chloroform may induce decomposition to pyrazolotriazole derivatives .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields during scale-up?

  • Root Cause Analysis : Inconsistent yields may arise from incomplete Boc protection or premature deprotection. Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of (Boc)₂O) .
  • Mitigation : Replace chloroethyl isocyanate with alternative electrophiles (e.g., isothiocyanates) to improve reactivity under milder conditions .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • ADMET Modeling : Use tools like SwissADME to estimate logP (~3.5) and blood-brain barrier permeability (low due to polar triazole/azepine groups).
  • Docking Studies : Map interactions with target proteins (e.g., kinases) using AutoDock Vina. The triazole ring may engage in π–π stacking, while the chloro-pyrazole moiety participates in hydrophobic interactions .

Q. How to analyze bioactivity discrepancies across cell lines?

  • Experimental Design : Test the compound in parallel assays (e.g., antiproliferative activity in HeLa vs. MCF-7 cells) with controls (e.g., cisplatin).
  • Mechanistic Probes : Use Western blotting to assess downstream targets (e.g., caspase-3 cleavage for apoptosis). Contradictory data may reflect cell-specific metabolic activation or efflux pump expression .

Q. What strategies optimize stability in physiological buffers?

  • pH Stability Studies : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC.
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) or cyclodextrin-based encapsulation to protect the triazole ring from hydrolysis .

Methodological Considerations

Q. How to address spectral overlap in NMR characterization?

  • 2D NMR : Use HSQC to resolve overlapping CH2 signals in the azepine ring.
  • Dynamic NMR : Acquire spectra at variable temperatures (e.g., 25–100°C) to distinguish rotamers or tautomers .

Q. What in vitro assays are suitable for target validation?

  • Kinase Inhibition : Screen against a panel of 50+ kinases (IC50 determination) using ADP-Glo assays.
  • Cellular Uptake : Label the compound with a fluorescent tag (e.g., BODIPY) and quantify intracellular accumulation via flow cytometry .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine
Reactant of Route 2
4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine

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